6-Chloro-7-dodecyl-7H-purine, with the chemical formula CHClN, is a purine derivative characterized by the presence of a dodecyl chain at the 7-position and a chlorine atom at the 6-position. This compound is notable for its potential applications in biochemistry and medicinal chemistry, particularly in the development of antiviral and anticancer agents.
The compound is synthesized primarily through the alkylation of 6-chloropurine with a dodecyl halide, typically in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) .
6-Chloro-7-dodecyl-7H-purine belongs to the class of purine derivatives, which are essential components of nucleic acids and play critical roles in cellular processes. It is classified as an alkylated purine, which can influence its biological activity and interaction with cellular macromolecules.
The synthesis of 6-chloro-7-dodecyl-7H-purine typically involves:
The molecular structure of 6-chloro-7-dodecyl-7H-purine features:
6-Chloro-7-dodecyl-7H-purine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-chloro-7-dodecyl-7H-purine involves its incorporation into nucleic acids, potentially disrupting DNA or RNA synthesis. This incorporation can lead to altered cellular processes, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Research indicates that compounds similar to 6-chloro-7-dodecyl-7H-purine have shown promising results in inhibiting cancer cell growth by interfering with nucleic acid metabolism .
The compound's physical properties include:
Key chemical properties include:
The compound's lipophilicity due to the dodecyl chain may enhance its ability to penetrate biological membranes, influencing its biological activity .
6-Chloro-7-dodecyl-7H-purine has several applications in scientific research:
The regioselective introduction of alkyl groups at the N7 position of purines remains a significant synthetic challenge due to the competing formation of thermodynamically favored N9 regioisomers. This challenge is particularly pronounced with bulky alkyl groups like dodecyl, where steric factors influence reaction pathways. The purine ring system exhibits three nucleophilic sites (N1, N3, N7, and N9), with N9 being favored under equilibrium-controlled conditions due to lower steric strain in the imidazole ring. For 6-chloropurine, direct alkylation typically yields mixtures of N7 and N9 isomers, with the latter dominating (typically ≥4:1 ratio) under standard conditions [4] [6]. Achieving N7 selectivity requires precise kinetic control strategies, as the N7 position exhibits higher nucleophilicity but generates a sterically congested product. This regiochemical preference is further complicated when employing long-chain alkyl halides like 1-bromododecane, where the bulky electrophile exacerbates steric repulsion in the transition state for N9 attack. Consequently, synthetic routes toward 6-chloro-7-dodecyl-7H-purine necessitate methodologies that either exploit the kinetic nucleophilicity of N7 or employ protective group strategies to block the N9 position [1] [4].
While traditional alkylation methods fail with tertiary alkyl halides, the Vorbrüggen-inspired silylation approach provides a viable pathway for introducing bulky alkyl groups regioselectively at N7. This methodology, adapted for 6-chloro-7-dodecyl-7H-purine synthesis, involves initial generation of the N-trimethylsilylated purine derivative, enhancing the nucleophilicity at nitrogen atoms. The key catalytic system employs SnCl₄ (typically 2.1 equivalents relative to purine) as a Lewis acid to activate the alkyl halide electrophile (1-bromododecane) and facilitate selective attack at N7 [1].
The solvent system critically influences both regioselectivity and yield. 1,2-Dichloroethane (DCE) offers superior performance compared to acetonitrile (ACN) for dodecyl introduction. ACN, while sometimes providing higher initial conversion rates, often leads to increased byproduct formation and diminished N7 selectivity, particularly at elevated temperatures or extended reaction times, likely due to its competing coordination with the Lewis acid catalyst. In contrast, DCE provides a less coordinating environment, favoring the kinetic N7-alkylation pathway essential for introducing long-chain alkyl groups like dodecyl [1].
Table 1: Influence of Solvent and Catalyst on Alkylation Efficiency
Solvent | SnCl₄ (equiv) | Alkyl Halide (equiv) | Temp (°C) | Time (h) | Conversion (%) | N7:N9 Ratio | Key Observations |
---|---|---|---|---|---|---|---|
DCE | 2.1 | 3 | RT | 19 | ~87 | >98:2 | Optimal balance of conversion & selectivity |
DCE | 2.1 | 3 | 50 | 3 | ~87 | ~99:1 | Faster reaction, slightly lower selectivity |
ACN | 2.1 | 3 | RT | 19 | ~84 | ~90:10 | Moderate conversion, reduced selectivity |
ACN | 2.1 | 3 | 50 | 19 | Low | <50:50 | High byproduct formation |
Synthesizing 6-chloro-7-dodecyl-7H-purine relies on stringent optimization to favor the kinetic N7-alkylation product over the thermodynamically stable N9 isomer. Kinetic control is achieved through:
Table 2: Optimization Parameters for N7-Dodecyl Regioselectivity
Parameter | Optimal Condition for N7 | Condition Favoring N9/Byproducts |
---|---|---|
Temperature | Room Temp - 50°C (DCE) | >50°C, especially in ACN |
Reaction Time | 3-19 hours (DCE) | >24 hours |
SnCl₄ Equivalents | 2.1 | <1.5 |
Alkyl Halide Equiv | 3.0 | <2.0 |
Solvent | 1,2-Dichloroethane (DCE) | Acetonitrile (ACN) |
Isolating pure 6-chloro-7-dodecyl-7H-purine from the reaction mixture presents challenges due to the presence of unreacted starting materials, the regioisomeric N9-dodecyl product, SnCl₄-derived salts, and silylation byproducts. A multi-step purification protocol is required:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7